

# Spectroscopic Profile of 2-Propionylthiazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Propionylthiazole

Cat. No.: B1293893

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Propionylthiazole**, a heterocyclic compound of interest in flavor chemistry and as a potential building block in medicinal chemistry. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data.

## Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Propionylthiazole**. These predictions are based on established principles of spectroscopy and computational models.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data for 2-Propionylthiazole

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.05	Doublet	1H	H5 (Thiazole ring)
~7.65	Doublet	1H	H4 (Thiazole ring)
~3.10	Quartet	2H	-CH <sub>2</sub> - (Propionyl group)
~1.25	Triplet	3H	-CH <sub>3</sub> (Propionyl group)

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 2-Propionylthiazole**

Chemical Shift (ppm)	Assignment
~192	C=O (Ketone)
~168	C2 (Thiazole ring)
~145	C4 (Thiazole ring)
~122	C5 (Thiazole ring)
~32	-CH <sub>2</sub> - (Propionyl group)
~8	-CH <sub>3</sub> (Propionyl group)

**Table 3: Predicted Key IR Absorption Bands for 2-Propionylthiazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3100-3000	Medium	C-H stretch (aromatic/heteroaromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (ketone)
~1580-1450	Medium-Strong	C=C and C=N stretching (thiazole ring)
~1460	Medium	C-H bend (aliphatic)
~1100-1000	Medium	C-C stretch

**Table 4: Predicted Mass Spectrometry Fragmentation for 2-Propionylthiazole**

m/z	Proposed Fragment Ion
141	[M] <sup>+</sup> (Molecular Ion)
112	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethyl group)
85	[Thiazole-C=O] <sup>+</sup>
58	[C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup> (Propionyl cation)
57	[C <sub>2</sub> H <sub>5</sub> C] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-Propionylthiazole** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. Add a small amount of a reference standard, such as TMS, if not already present in the solvent.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay may be required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the TMS signal.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **2-Propionylthiazole**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the clean, empty salt plates to subtract any atmospheric and instrumental interferences.
- **Sample Spectrum:** Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, a range of 4000 to 400  $\text{cm}^{-1}$  is scanned.
- **Data Analysis:** Identify and label the significant absorption peaks. Correlate the peak positions (wavenumbers) with known functional group vibrations.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **2-Propionylthiazole** in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be optimized to avoid overloading the GC column.

- **GC Separation:** Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ).
- **Data Interpretation:** The mass spectrum for **2-Propionylthiazole** is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecule's structure.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **2-Propionylthiazole**.



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Caption: General workflow for spectroscopic analysis of **2-Propionylthiazole**.

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